Product packaging for beta-Methylcholine Iodide(Cat. No.:CAS No. 26112-50-5)

beta-Methylcholine Iodide

Cat. No.: B1624523
CAS No.: 26112-50-5
M. Wt: 245.1 g/mol
InChI Key: FOILINVEQJRMPF-UHFFFAOYSA-M
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Description

Historical Perspectives on Cholinergic Compound Research and Beta-Methylcholine Iodide

The study of cholinergic compounds, which are substances that interact with acetylcholine (B1216132) (ACh) receptors, dates back to the early 20th century. Acetylcholine itself, while a crucial neurotransmitter, has a very short duration of action in the body due to rapid hydrolysis by esterases. uomus.edu.iq This limitation spurred the synthesis of more stable analogues to better understand its effects.

Beta-methylcholine, and its iodide salt, emerged from this era of chemical exploration. The introduction of a methyl group on the beta-carbon of the choline (B1196258) moiety was a key modification. uomus.edu.iq This structural change conferred a greater resistance to hydrolysis by acetylcholinesterase, the enzyme responsible for breaking down acetylcholine. uomus.edu.iqwikipedia.org This increased stability allowed for more sustained and observable parasympathetic stimulation in research settings. uomus.edu.iq Early investigations focused on characterizing the "muscarinic" and "nicotinic" actions of acetylcholine, terms coined by Sir Henry Dale in 1914. libretexts.org Beta-methylcholine and its derivatives proved to be valuable tools in differentiating these effects, demonstrating a strong preference for muscarinic receptors. uomus.edu.iqwikipedia.org

Significance of this compound as a Pharmacological Research Probe

The primary significance of this compound in pharmacological research lies in its selectivity as a muscarinic receptor agonist. medchemexpress.eumedchemexpress.eu While acetylcholine acts on both muscarinic and nicotinic receptors, beta-methylcholine derivatives show significantly more muscarinic activity. uomus.edu.iqwikipedia.org This selectivity allows researchers to specifically investigate the functions of muscarinic receptors, which are involved in a wide range of physiological processes, including smooth muscle contraction, gland secretion, and heart rate regulation. entokey.comnih.gov

Furthermore, the stereochemistry of beta-methylcholine has been a critical aspect of its use as a research tool. The compound exists as (S) and (R) enantiomers, which exhibit different potencies and interactions with cholinergic receptors and enzymes. uomus.edu.iqannualreviews.org This stereoselectivity has been crucial in probing the three-dimensional structure of receptor binding sites and understanding the structure-activity relationships of cholinergic agonists. nih.gov For instance, studies on stereoisomeric lactoyl-beta-methylcholine iodides have provided insights into their interaction with cholinesterase and acetylcholinesterase. nih.gov

Overview of Research Paradigms and Methodologies Utilized

The investigation of this compound has employed a variety of research methodologies to elucidate its pharmacological properties.

Synthesis and Characterization: The synthesis of this compound and its analogues is a fundamental aspect of its research use. scispace.comacs.org These synthetic processes are often followed by rigorous characterization using various analytical techniques to confirm the compound's structure and purity. tcichemicals.comnih.gov

Receptor Binding Assays: A cornerstone of studying this compound's mechanism of action is the use of receptor binding assays. nih.goveuropeanpharmaceuticalreview.comrevvity.com These assays, often utilizing radiolabeled ligands, allow for the direct measurement of the affinity of this compound for different muscarinic receptor subtypes. nih.gov Competition binding assays, where this compound competes with a known radioligand, are commonly used to determine its inhibitory constant (Ki), a measure of its binding affinity. nih.gov

In Vitro Functional Assays: Beyond binding, the functional effects of this compound are assessed in various in vitro preparations. These can include isolated tissues or cells expressing specific receptor subtypes. For example, the contractile response of smooth muscle preparations from the gastrointestinal tract or airways can be measured to quantify the compound's agonistic activity. nih.gov

Enzyme Kinetics: The interaction of this compound and its derivatives with cholinesterases is studied using enzyme kinetic methods. nih.govnju.edu.cnresearchgate.net These studies measure parameters like the rate of hydrolysis to understand the compound's stability and its potential to inhibit these enzymes. researchgate.net

In Vivo Studies: In animal models, this compound has been used to investigate its systemic effects on the parasympathetic nervous system. nih.gov These studies can involve measuring changes in heart rate, blood pressure, and glandular secretions following administration.

Detailed Research Findings

The following table summarizes key findings from research on beta-methylcholine and its derivatives, highlighting their differential effects and properties.

Compound/DerivativeKey FindingResearch Focus
Acetyl-β-methylcholine (Methacholine) Exhibits more muscarinic than nicotinic activity. uomus.edu.iqwikipedia.orgReceptor Selectivity
Acetyl-β-methylcholine (Methacholine) Has a muscarinic activity almost equivalent to acetylcholine. uomus.edu.iqAgonist Potency
(S) and (R) enantiomers of Methacholine (B1211447) Exhibit stereoselectivity at cholinergic receptors. uomus.edu.iqannualreviews.orgStructure-Activity Relationship
Stereoisomeric lactoyl-beta-methylcholine iodides Interact with cholinesterase and acetylcholinesterase. nih.govEnzyme Interaction
Acetyl-α-methylcholine Possesses more nicotinic than muscarinic activity. uomus.edu.iqComparative Pharmacology

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H16INO B1624523 beta-Methylcholine Iodide CAS No. 26112-50-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxypropyl(trimethyl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16NO.HI/c1-6(8)5-7(2,3)4;/h6,8H,5H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOILINVEQJRMPF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C[N+](C)(C)C)O.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437571
Record name beta-Methylcholine Iodide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26112-50-5, 60154-19-0
Record name Methylcholine iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026112505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Methylcholine Iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLCHOLINE IODIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M1DJ0YV4H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic and Derivatization Methodologies for Beta Methylcholine Iodide

Chemical Synthesis Pathways and Optimized Procedures

The foundational method for synthesizing beta-methylcholine iodide involves a quaternization reaction. This process is a type of alkylation reaction where a tertiary amine is converted into a quaternary ammonium (B1175870) salt.

Quaternization Reactions in this compound Synthesis

The primary route to this compound is through the quaternization of a choline (B1196258) precursor with methyl iodide. vulcanchem.com A common precursor for this reaction is 2-dimethylamino-1-hydroxypropane. In a typical procedure, this precursor is dissolved in a solvent like chloroform (B151607), and methyl iodide is added incrementally. The reaction mixture is then allowed to stand at room temperature for an extended period, often around 15 hours, to ensure the completion of the quaternization process. cdnsciencepub.com

Precursor Chemistry and Purification Strategies

The synthesis of this compound begins with the appropriate selection and preparation of its precursor, 2-dimethylamino-1-hydroxypropane. Following the quaternization reaction, the resulting solid this compound is collected and purified. A common purification technique involves washing the solid product with chloroform to remove any unreacted starting materials or byproducts. cdnsciencepub.com Further purification can be achieved by recrystallization from a suitable solvent, such as hot 2-propanol, to obtain a product with high purity. cdnsciencepub.com For radiolabeled analogs, purification is often achieved using high-performance liquid chromatography (HPLC), which effectively separates the desired product from the precursor. escholarship.org

Radiosynthesis of Radiolabeled Beta-Methylcholine Analogs for Positron Emission Tomography (PET) Research

Radiolabeled analogs of beta-methylcholine are crucial for molecular imaging studies using Positron Emission Tomography (PET). These tracers allow for the non-invasive visualization and quantification of various biological processes.

The synthesis of carbon-11 (B1219553) labeled beta-methylcholine ([¹¹C]SMC) involves the use of [¹¹C]-methyl iodide as a methylating agent. vulcanchem.comnih.gov The radiosynthesis is typically automated to handle the short half-life of carbon-11 (approximately 20.3 minutes) and to ensure reproducible production. researchgate.netjove.com The process starts with the production of [¹¹C]CO2 in a cyclotron, which is then converted to [¹¹C]methyl iodide. nih.gov This reactive intermediate is then used to methylate the precursor, 2-dimethylaminoethanol (deanol), to produce [¹¹C]choline. escholarship.orgnih.govresearchgate.net The final product is purified using methods like solid-phase extraction cartridges to remove unreacted precursors and impurities. jove.comresearchgate.net

Table 1: Comparison of [¹¹C]CHO and [¹¹C]SMC in a PC-3 Prostate Cancer Xenograft Model

Tracer Mean Tumor-to-Muscle (T/M) Ratio
[¹¹C]SMC 2.24 ± 0.56
[¹¹C]CHO 1.35 ± 0.28

This table is based on data from a comparative study and demonstrates the significantly higher tumor uptake of [¹¹C]SMC compared to the clinically used [¹¹C]CHO tracer. nih.gov

Preparation of Phosphoric Acid Esters of Beta-Methylcholine and Related Choline Derivatives

The synthesis of phosphoric acid esters of beta-methylcholine involves a multi-step process. These esters are of interest due to their potential biological activities and their presence in certain natural phospholipids. cdnsciencepub.com

The synthesis begins with the phosphorylation of this compound using diphenylphosphoryl chloride in the presence of pyridine. cdnsciencepub.com This reaction typically requires heating to proceed effectively, unlike the phosphorylation of primary alcohols like those in α-methylcholine and homocholine, which can occur at room temperature. cdnsciencepub.com The resulting diphenylphosphoric acid ester iodide is then converted to the corresponding phosphate (B84403) by treatment with silver carbonate followed by phosphoric acid. cdnsciencepub.com The final step involves the removal of the protective phenyl groups by catalytic hydrogenolysis to yield the desired phosphoric acid ester of beta-methylcholine. cdnsciencepub.com

Synthesis of Stereoisomeric Variants for Stereochemical Investigations

The synthesis of stereoisomeric variants of beta-methylcholine is essential for studying the stereochemical requirements of biological targets such as enzymes and receptors.

The preparation of enantiomerically pure forms of beta-methylcholine and its derivatives, such as lactoyl-beta-methylcholine iodide, allows for detailed investigations into their interactions with biological systems. acs.org For instance, the synthesis of L(+)-β-methylcholine iodide can be achieved starting from L(+)-lactic acid. dss.go.th This involves converting the lactic acid to its ethyl ester, followed by reaction with dimethylamine (B145610) and subsequent reduction to yield L(+)-1-dimethylaminopropan-2-ol. dss.go.th Quaternization of this intermediate with methyl iodide then produces the desired L(+)-β-methylcholine iodide. dss.go.th Similarly, the D(-) isomer can be synthesized from D(-)-lactic acid. These stereospecific syntheses are crucial for understanding the structure-activity relationships of these compounds. umich.edu

Molecular Pharmacology and Receptor Interaction Studies

Agonistic Profile at Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Subtypes

Beta-methylcholine demonstrates high activity across all subtypes of muscarinic receptors. wikipedia.org As a non-selective agonist, it interacts with M1, M2, and M3 receptors, among others, initiating a range of cellular responses. nih.gov

At the M1 muscarinic receptor, beta-methylcholine acts as a potent and efficacious agonist. drugbank.com Studies utilizing transfected murine fibroblast cells (B82) expressing the m1 gene have characterized its functional properties. In these systems, beta-methylcholine, along with other agonists like acetylcholine and carbachol (B1668302), demonstrated the highest efficacy in stimulating phosphatidylinositide hydrolysis, a key signaling pathway coupled to M1 receptor activation. drugbank.com The presence of a quaternary nitrogen in its structure is considered important for its full agonist activity. drugbank.com Research has also indicated the existence of spare receptors for beta-methylcholine at the M1 subtype, which means that a maximal response can be achieved without occupying all available receptors. drugbank.com

Beta-methylcholine's interaction with M2 muscarinic receptors is crucial in the regulation of cholinergic signaling. M2 receptors often function as auto-inhibitory receptors on presynaptic nerve terminals, and their activation inhibits the release of acetylcholine. nih.gov In the airways, for instance, vagal M2 receptors play a negative feedback role in smooth muscle contraction. nih.gov Agonism by beta-methylcholine at these M2 receptors contributes to the modulation of airway responsiveness. nih.govnih.gov Studies in animal models have shown that impaired M2 receptor function can lead to increased sensitivity to cholinergic agonists like beta-methylcholine. nih.govdrugbank.com

The activation of M3 muscarinic receptors by beta-methylcholine is a primary mechanism underlying its physiological effects, particularly on smooth muscle and glandular tissue. taylorandfrancis.com M3 receptors are predominantly coupled to Gq proteins. atsjournals.orgatsjournals.org Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). patsnap.com This signaling cascade leads to an increase in intracellular calcium levels, resulting in smooth muscle contraction and increased glandular secretion. atsjournals.orgpatsnap.com This mechanism is fundamental to the bronchoconstriction observed during bronchial challenge tests that use beta-methylcholine. nih.govpatsnap.com

Interaction with Nicotinic Acetylcholine Receptors (nAChR)

In contrast to its potent activity at muscarinic receptors, beta-methylcholine has minimal to no effect on nicotinic acetylcholine receptors (nAChRs). wikipedia.orgbionity.com The addition of a methyl group to the beta-position of the acetylcholine structure significantly enhances its selectivity for mAChRs, thereby reducing its affinity for nAChRs. wikipedia.orgjove.com

Cholinesterase Substrate Specificity and Hydrolysis Kinetics

Beta-methylcholine is a substrate for acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine. However, the rate of hydrolysis of beta-methylcholine by AChE is considerably slower than that of acetylcholine. wikipedia.orgpatsnap.com This reduced rate of degradation is attributed to the steric hindrance provided by the beta-methyl group, which makes the ester linkage less accessible to the active site of the enzyme. nih.gov The slower hydrolysis prolongs the duration of action of beta-methylcholine compared to acetylcholine. jove.comnih.gov

A comparative study monitoring the enzymatic hydrolysis of beta-methylcholine (MCH) and acetylcholine (ACh) provided the following kinetic parameters: nih.gov

SubstrateMichaelis-Menten Constant (Km)Maximum Reaction Velocity (Vmax)
beta-Methylcholine (MCH)241.041 μM56.8 μM/min
Acetylcholine (ACh)102.18 μM72.198 μM/min

Interaction with Butyrylcholinesterase (BChE) and Other Esterases

Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is another important cholinesterase found in plasma and various tissues. Unlike AChE, which is highly specific for acetylcholine, BChE has a broader substrate specificity and can hydrolyze larger choline (B1196258) esters such as butyrylcholine (B1668140) and benzoylcholine. sigmaaldrich.comwikipedia.org

However, the presence of the methyl group on the beta-carbon of acetylcholine significantly hinders its hydrolysis by BChE. It is well-established that BChE has almost no influence on the rate of hydrolysis of acetyl-beta-methylcholine. nju.edu.cn This selectivity is a key distinguishing feature between AChE and BChE and is often utilized in pharmacological studies to differentiate the activities of these two enzymes. The bulkier active site of BChE, compared to AChE, does not favorably accommodate the beta-methyl substituted choline ester.

Structure-Activity Relationship (SAR) Analysis

The pharmacological activity of beta-methylcholine iodide is a direct consequence of its three-dimensional structure and its ability to interact with specific biological targets. The position of the methyl group, its stereochemistry, and the nature of the counter-ion all play crucial roles in determining its receptor binding affinity and selectivity.

Conformational Analysis and Receptor Binding Affinity

The conformation of cholinergic agonists is a critical determinant of their interaction with muscarinic and nicotinic receptors. For a molecule to bind effectively, it must adopt a specific three-dimensional arrangement that is complementary to the receptor's binding site.

While specific conformational analysis of this compound is not extensively detailed in the available literature, studies on acetylcholine and related choline esters provide valuable insights. The conformational flexibility of these molecules allows them to exist in various rotational isomers (rotamers). nih.gov The preferred conformation for receptor binding is one that allows for optimal interaction with key amino acid residues within the receptor's binding pocket. For muscarinic receptors, the (S)-enantiomer of methacholine (B1211447) (acetyl-beta-methylcholine) is equipotent with acetylcholine, suggesting it adopts a conformation that is highly favorable for binding. nih.gov

Impact of Methyl Group Position and Stereochemistry on Pharmacological Activity

The introduction of a methyl group onto the choline backbone has a profound and differential impact on the pharmacological activity of the resulting compound. Substitution on the beta-carbon, as in beta-methylcholine, leads to a significant increase in muscarinic activity relative to nicotinic activity. wikipedia.org This is in contrast to alpha-methyl substitution, which tends to enhance nicotinic activity.

The stereochemistry of the beta-methyl group is also a critical factor. The (S)-isomer of methacholine is significantly more potent as a muscarinic agonist than the (R)-isomer. nih.gov This stereoselectivity indicates a highly specific interaction between the (S)-isomer and the muscarinic receptor, where the methyl group likely engages in a favorable interaction within a hydrophobic pocket of the receptor's binding site, thereby enhancing binding affinity and efficacy.

Influence of the Iodide Anion on Receptor Selectivity and Binding Dynamics

The iodide anion, being relatively large and less solvated than smaller halides like chloride, can influence the ion-pairing behavior of the quaternary ammonium (B1175870) cation. This can affect its partitioning into lipid environments, such as cell membranes, which may indirectly modulate its access to and interaction with membrane-bound receptors. However, direct evidence detailing the specific influence of the iodide anion on the receptor selectivity and binding dynamics of beta-methylcholine is limited. The primary determinant of receptor interaction remains the structure of the beta-methylcholine cation itself.

Cellular and Subcellular Mechanism Investigations

Modulation of Intracellular Signaling Cascades

As a muscarinic agonist, beta-methylcholine activates G protein-coupled receptors (GPCRs), primarily the M2 and M3 muscarinic acetylcholine (B1216132) receptor subtypes. Activation of these receptors initiates distinct intracellular signaling cascades that mediate the cellular response.

M3 Receptor Pathway: The M3 receptor predominantly couples to G proteins of the Gq/11 family. nih.gov Upon agonist binding, the activated Gq/11 protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, are key events in mediating cellular responses like smooth muscle contraction and glandular secretion. nih.gov Studies on pancreatic β-cells have demonstrated that M3 receptor signaling is crucial for augmenting glucose-stimulated insulin (B600854) secretion. nih.govnih.gov

M2 Receptor Pathway: M2 receptors are coupled to Gi proteins. nih.gov Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Additionally, the βγ-subunits of the activated Gi protein can directly modulate the activity of ion channels, such as opening potassium channels, which leads to membrane hyperpolarization and a reduction in cellular excitability. Recent research in urinary bladder smooth muscle has revealed that both M2 and M3 receptors contribute to contractile responses and that the M2 receptor-mediated pathway involves the activation of the RhoA/Rho-associated kinase (ROCK) pathway via the Gi protein. nih.gov

These signaling pathways highlight the compound's ability to initiate a complex network of intracellular events, leading to varied physiological outcomes depending on the cell type and the specific complement of muscarinic receptors and signaling proteins present.

**4.2. Effects on Cellular Physiology and Homeostasis

The activation of intracellular signaling cascades by beta-methylcholine leads to significant alterations in cellular function and the maintenance of tissue homeostasis.

Cholinergic agents are known to stimulate the ciliary beat frequency (CBF) in the airway epithelium, a critical component of the mucociliary clearance mechanism. mdpi.com Research using the closely related compound methacholine (B1211447), the beta-methyl ester of acetylcholine, has elucidated the signaling pathways involved in this process.

Methacholine induces a dose-dependent increase in the CBF of human adenoid explants. nih.gov This ciliostimulatory effect is mediated by the activation of muscarinic receptors and involves at least two parallel second messenger pathways. One pathway involves the cyclooxygenase (COX) enzyme, leading to the production of prostaglandins. The second critical pathway is the nitric oxide (NO) synthase pathway. The generated NO activates soluble guanylate cyclase, which increases the levels of cyclic guanosine (B1672433) 3',5'-monophosphate (cGMP). The signal is then propagated through a cGMP-dependent protein kinase, ultimately leading to an increased rate of ciliary beating. nih.gov The stimulation of CBF by cholinergic agonists is a key mechanism in enhancing the removal of mucus and trapped particles from the airways. mdpi.comnih.gov

Table 1: Effect of Methacholine and Inhibitors on Ciliary Beat Frequency (CBF)

ConditionAgent(s)Concentration(s)Observed Effect on CBFReference
StimulationMethacholine10⁻¹⁰ to 10⁻⁶ mol/LDose-dependent increase (max ~23%) nih.gov
InhibitionAtropine + Methacholine10⁻⁶ mol/LSignificant inhibition of methacholine effect nih.gov
InhibitionDiclofenac + Methacholine10⁻⁶ mol/LSignificant inhibition of methacholine effect nih.gov
InhibitionL-NAME + Methacholine10⁻⁶ mol/LInhibition of methacholine effect nih.gov
InhibitionKT-5823 + Methacholine10⁻⁶ mol/LSignificant inhibition of methacholine effect nih.gov

Cholinergic agonists can modulate neuronal excitatory synaptic transmission through both presynaptic and postsynaptic mechanisms. nih.govnih.gov Synaptic transmission is the process where a signal is passed from a presynaptic neuron to a postsynaptic neuron across a synapse. teachmephysiology.comteachmephysiology.com

Postsynaptic Modulation: Postsynaptically, beta-methylcholine acts on muscarinic receptors located on the neuronal cell body and dendrites. Activation of these receptors can either increase or decrease the excitability of the postsynaptic neuron. For example, activation of M1, M3, or M5 receptors, which couple to Gq/11, can lead to depolarization and an increase in neuronal firing by closing certain potassium channels. Conversely, activation of M2 or M4 receptors, coupled to Gi, can cause hyperpolarization by opening potassium channels, thus inhibiting the neuron. teachmephysiology.com This modulation of the postsynaptic membrane potential directly influences the likelihood that an excitatory postsynaptic potential (EPSP) will reach the threshold to trigger an action potential. youtube.com

The net effect on excitatory synaptic transmission depends on the specific subtypes of muscarinic receptors present at both the presynaptic and postsynaptic sites, as well as their downstream signaling pathways.

Table 2: Potential Cholinergic Effects on Synaptic Potentials

LocationReceptor Subtype (Example)Primary SignalingEffect on Postsynaptic NeuronReference
Presynaptic TerminalM2Gi (Inhibitory)Decreased neurotransmitter release nih.gov
Postsynaptic MembraneM1, M3, M5Gq/11 (Excitatory)Depolarization (Increased Excitability) teachmephysiology.com
Postsynaptic MembraneM2, M4Gi (Inhibitory)Hyperpolarization (Decreased Excitability) teachmephysiology.com

Membrane Permeability and Transport System Interactions

Beta-methylcholine, as a quaternary ammonium (B1175870) compound, is a cation at physiological pH. Its movement across cellular membranes is not solely dependent on passive diffusion but also involves interactions with specific membrane transport proteins.

Research has shown that related compounds can interact with organic cation transporters (OCTs) and novel organic cation transporters (OCTNs), which are part of the solute carrier 22 (SLC22) family. nih.gov A study using an isolated perfused human lung model demonstrated that methacholine can significantly delay the pulmonary absorption of inhaled β2-agonists, such as salbutamol. nih.gov This effect was attributed to competition for a common transport system, likely the organic cation/carnitine transporter OCTN2 (SLC22A5). nih.gov By competing with other cationic drugs for these transporters, beta-methylcholine can influence their pharmacokinetics, affecting their absorption, distribution, and clearance from tissues like the lung epithelium. nih.govnih.gov This interaction highlights a mechanism beyond receptor activation by which beta-methylcholine can exert physiological effects, namely by modulating the membrane transport of other endogenous molecules and xenobiotics.

Physiological Systems and Organ Specific Research Applications

Cardiovascular System Research

The cardiovascular effects of beta-methylcholine and its salts are primarily mediated by the activation of M2 muscarinic receptors in the heart and M3 receptors in the vasculature. Research in this area focuses on understanding the nuanced roles of the parasympathetic nervous system in cardiovascular regulation.

Beta-methylcholine iodide is utilized in studies investigating the regulation of peripheral blood flow. As a cholinergic agonist, it induces vasodilation, leading to an increase in cutaneous blood flow. This effect is attributed to the stimulation of muscarinic receptors on endothelial cells, which in turn leads to the production and release of nitric oxide, a potent vasodilator.

Research comparing the effects of acetylcholine (B1216132) and methacholine (B1211447) (of which this compound is a salt) has demonstrated that methacholine induces a more sustained and potent vasodilation. This is due to its reduced susceptibility to degradation by local cholinesterases. Studies employing techniques like laser Doppler flowmetry have quantified the changes in cutaneous vascular conductance in response to the local administration of methacholine, providing insights into endothelial function and dysfunction in various pathological states.

Table 1: Comparative Effects of Cholinergic Agonists on Cutaneous Vascular Conductance (CVC)

AgonistMechanism of ActionRelative Potency in VasodilationDuration of ActionKey Research Finding
AcetylcholineDirect muscarinic receptor agonistLowerShorter (rapidly hydrolyzed)Provides a baseline for cholinergic vasodilation.
beta-Methylcholine (as iodide or other salts)Direct muscarinic receptor agonistHigherLonger (resistant to hydrolysis)Reveals the full potential of cholinergic vasodilation, useful in assessing endothelial integrity.

In cardiac electrophysiology research, this compound is used to study the negative chronotropic (decreased heart rate) and dromotropic (decreased conduction velocity) effects of parasympathetic stimulation. By activating M2 receptors in the sinoatrial (SA) and atrioventricular (AV) nodes, it increases potassium conductance and inhibits adenylyl cyclase, leading to hyperpolarization and a slower rate of depolarization of pacemaker cells.

These actions result in a lengthening of the cardiac action potential duration and a decrease in the slope of phase 4 depolarization in nodal cells. Experimental studies on isolated cardiac preparations have utilized beta-methylcholine to elucidate the ionic mechanisms underlying these changes, contributing to a better understanding of vagal control of the heart.

Respiratory System Pathophysiology Models

This compound is widely recognized for its application in respiratory research, particularly in the modeling and analysis of airway hyperresponsiveness, a hallmark of asthma.

In vitro studies on isolated airway smooth muscle strips are fundamental to understanding the mechanisms of bronchoconstriction. This compound serves as a key agent in these experiments to induce smooth muscle contraction. By activating M3 muscarinic receptors on airway smooth muscle cells, it initiates a signaling cascade involving phospholipase C, inositol (B14025) trisphosphate (IP3), and an increase in intracellular calcium concentration, leading to muscle contraction.

These studies allow researchers to investigate the efficacy of various bronchodilators and anti-inflammatory agents in reversing or preventing beta-methylcholine-induced contraction. The dose-response relationship of airway smooth muscle to beta-methylcholine is a critical parameter in characterizing the contractile properties of the tissue under different experimental conditions.

Table 2: Research Findings on beta-Methylcholine in Airway Smooth Muscle Contractility

Experimental ModelParameter MeasuredEffect of beta-MethylcholineResearch Application
Isolated tracheal ringsIsometric tensionDose-dependent increase in contractionScreening of bronchodilator compounds
Cultured airway smooth muscle cellsIntracellular calcium levelsRapid and sustained increaseInvestigation of intracellular signaling pathways

The methacholine challenge test is a standard clinical and research tool for diagnosing and studying bronchial hyperresponsiveness. nih.gov this compound can be used in the preparation of the methacholine solutions for these tests. medchemexpress.com In research models, animals are exposed to aerosolized beta-methylcholine to induce bronchoconstriction, and the resulting changes in airway resistance and elastance are measured. This allows for the in vivo study of airway responsiveness in various models of allergic asthma and other respiratory diseases.

These models are instrumental in evaluating the therapeutic potential of new anti-asthmatic drugs and in exploring the underlying inflammatory and remodeling processes that contribute to airway hyperresponsiveness. The concentration of beta-methylcholine required to produce a certain degree of bronchoconstriction is a key outcome measure in these studies.

Gastrointestinal System Motility Studies

The parasympathetic nervous system plays a crucial role in regulating gastrointestinal motility. This compound is used as a research tool to mimic the effects of vagal stimulation on the digestive tract.

By activating muscarinic receptors in the smooth muscle and myenteric plexus of the gastrointestinal tract, beta-methylcholine increases the tone and amplitude of contractions in the esophagus, stomach, and intestines. This prokinetic effect facilitates the transit of luminal contents.

In research settings, manometry and other techniques are used to measure changes in intraluminal pressure and transit time in response to beta-methylcholine administration. These studies help to elucidate the pathophysiology of motility disorders such as gastroparesis and intestinal pseudo-obstruction and to evaluate the efficacy of prokinetic agents. For instance, studies have shown that cholinergic agonists like bethanechol (B1168659) (a carbamic acid ester of beta-methylcholine) can increase lower esophageal sphincter pressure and antral motility. nih.govpsu.edu

Table 3: Effects of Cholinergic Agonists on Gastrointestinal Motility in Research Models

GI SegmentParameter MeasuredObserved Effect of Cholinergic Stimulation
Lower Esophageal SphincterPressureIncreased tone
StomachAntral contractions, Gastric emptyingIncreased contractility, potential acceleration of emptying
Small and Large IntestinePeristaltic waves, Transit timeIncreased frequency and force of contractions, decreased transit time

Advanced Research Methodologies and Analytical Techniques

Chromatographic Methods for Compound Analysis and Purification

Chromatography is a fundamental technique for separating and analyzing the components of a mixture. High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS/MS) are particularly powerful tools in the study of quaternary ammonium (B1175870) compounds like beta-methylcholine iodide.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of chemical compounds. In the context of this compound and related compounds, ion chromatography (IC), a subset of HPLC, is particularly effective. This method is well-suited for separating ionic species.

Research on the related compound methacholine (B1211447) demonstrates that IC can be used to determine its purity and to quantify potential impurities or degradation products, such as beta-methylcholine itself, which can form via hydrolysis. thermofisher.comchromatographyonline.com The method typically involves a simple dilution of the sample with deionized water followed by injection into the IC system. chromatographyonline.com The separation is achieved on a cation-exchange column, which retains positively charged analytes like methacholine and beta-methylcholine. By controlling the composition of the mobile phase, these retained compounds can be selectively eluted at different times, allowing for their individual quantification. thermofisher.com

The robustness of HPLC methods is demonstrated by their excellent linearity over a wide range of concentrations, high recovery rates, and exceptional reproducibility of retention times and peak areas in repeated analyses. chromatographyonline.com For instance, validation studies for methacholine analysis have shown correlation coefficients (a measure of linearity) greater than 0.9999 and spike recoveries between 97% and 100%. chromatographyonline.com

Table 1: Example HPLC Parameters for Analysis of Choline (B1196258) Analogs

Parameter Value/Condition Reference
Technique Ion Chromatography (IC) thermofisher.com
Column Cation-exchange thermofisher.com
Mobile Phase Acidic eluent (e.g., methanesulfonic acid) thermofisher.com
Detection Suppressed conductivity thermofisher.com
Application Assay and impurity determination chromatographyonline.com
Linearity (R²) > 0.999 thermofisher.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the powerful separation capabilities of HPLC with the highly sensitive and selective detection provided by mass spectrometry. rsc.org This combination is the technique of choice for quantifying low-concentration analytes in complex biological matrices like plasma or urine. rsc.orgvetdergikafkas.org

In the analysis of choline-related compounds, LC-MS/MS offers significant advantages, as it does not typically require the chemical derivatization steps that are often necessary for gas chromatography-mass spectrometry (GC-MS/MS). vetdergikafkas.org The methodology involves introducing a sample into the LC system, where the analytes are separated based on their physicochemical properties. The separated compounds then enter the mass spectrometer, where they are ionized, and specific ions are selected and fragmented. nih.gov

Quantification is often performed using a technique called selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). nih.govnih.gov In this mode, the mass spectrometer is set to detect a specific precursor-to-product ion transition for each analyte, which provides a high degree of specificity and reduces background noise. bevital.no Stable isotope-labeled internal standards are typically used to ensure high accuracy and precision. nih.gov LC-MS/MS methods have been successfully developed and validated for the simultaneous quantification of choline, betaine, and other metabolites, demonstrating wide dynamic ranges, low limits of detection, and excellent precision and accuracy. nih.govresearchgate.net

Table 2: Example Parameters for LC-MS/MS Quantification of Choline-Related Metabolites

Parameter Description Reference
Chromatography HILIC or Reversed-Phase nih.govmdpi.com
Ionization Source Electrospray Ionization (ESI) mdpi.com
MS Mode Tandem Mass Spectrometry (MS/MS) rsc.org
Quantification Selected Reaction Monitoring (SRM) nih.govnih.gov
Precision (CV%) < 6% (Intra- and Inter-day) nih.gov
Accuracy (% Error) < 15% nih.gov

Spectroscopic and Diffraction Techniques for Structural Elucidation

Determining the precise three-dimensional arrangement of atoms within a molecule is crucial for understanding its chemical properties and biological activity. X-ray crystallography is the definitive method for this purpose.

X-ray crystallography is an analytical technique used to determine the atomic and molecular structure of a crystal. A crystallized sample is irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which the mean positions of the atoms can be determined.

This technique is invaluable for the absolute structural determination of chiral molecules like this compound. Studies on the closely related compound choline chloride have utilized X-ray diffraction to elucidate its crystal structure. osti.gov Such analyses reveal critical information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. osti.gov For this compound, X-ray crystallography would unambiguously determine the stereochemistry at the chiral center and provide insights into the conformation of the molecule in its solid state. This structural information is fundamental for understanding its interaction with biological targets like receptors and enzymes. nih.gov

In Vitro Experimental Models

In vitro models provide a controlled environment to study the physiological and pharmacological effects of a compound on biological tissues, isolated from the complexities of a whole organism.

Isolated tissue preparations, often referred to as organ bath studies, are a classic pharmacological tool for characterizing the activity of a compound on contractile tissues, such as smooth muscle from the airways, blood vessels, or gastrointestinal tract. nih.govnih.gov This methodology has been used extensively to study the effects of muscarinic receptor agonists, which are structurally and functionally related to this compound. nih.gov

In a typical experiment, a segment of tissue, such as intestinal smooth muscle, is excised and mounted in an organ bath. nih.gov The bath contains a physiological salt solution (e.g., Krebs solution) maintained at body temperature (37 °C) and aerated with a gas mixture (e.g., 95% O₂ and 5% CO₂) to keep the tissue viable. nih.govnih.gov One end of the tissue is fixed, while the other is connected to a force transducer, which measures isometric contractions. nih.gov

After an equilibration period, the functional viability of the muscle is confirmed using a standard contracting agent like carbachol (B1668302). nih.gov Subsequently, cumulative concentration-response curves are generated by adding the test compound (such as bethanechol (B1168659), a stable analog of beta-methylcholine) in increasing logarithmic steps. nih.gov This allows for the determination of key pharmacological parameters like the maximum contractile response (Vmax) and the concentration required to produce 50% of the maximum response (EC₅₀). These studies are crucial for quantifying the potency and efficacy of a compound and for investigating its mechanism of action through the use of specific receptor antagonists. nih.gov

Table 3: Example Data from an Organ Bath Study on Bovine Jejunum Smooth Muscle Using Bethanechol

Tissue Orientation Maximum Contraction (Vmax) in g/cm² Reference
Circular Muscle Fibers 20.2 nih.gov
Longitudinal Muscle Fibers 31.7 nih.gov

This table presents the maximal contractile response (Vmax) induced by bethanechol in different orientations of jejunal smooth muscle, illustrating the type of quantitative data obtained from organ bath experiments. nih.gov

Application of Cell Culture Systems for Molecular and Cellular Studies

Cell culture systems provide a controlled environment essential for dissecting the molecular and cellular mechanisms of action of compounds like this compound. These in vitro models allow researchers to investigate specific cellular responses, signaling pathways, and receptor interactions without the complexities of a whole organism. Given that beta-methylcholine is a structural analog of the neurotransmitter acetylcholine (B1216132) and the hydrolysis product of the muscarinic agonist methacholine, studies in cell culture often focus on its effects on the cholinergic system. wikipedia.orgthermofisher.com

Typical cell lines employed for these investigations include those expressing muscarinic acetylcholine receptors, such as airway smooth muscle cells, neuronal cell lines, or genetically modified cells engineered to express specific receptor subtypes (M1-M5). The primary mechanism of action for related choline esters involves the activation of G protein-coupled muscarinic receptors, which stimulates phospholipase C (PLC). patsnap.com PLC then catalyzes the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). patsnap.com This cascade ultimately leads to an increase in intracellular calcium, which triggers various cellular responses like muscle contraction or glandular secretion. patsnap.com

Advanced techniques such as Air-Liquid Interface (ALI) cell cultures are particularly suitable for modeling the physiology of the respiratory epithelium, allowing for detailed studies on processes like ciliary activity and mucus production. mdpi.com

Table 1: Representative Cell-Based Assays for Investigating this compound

Assay Type Objective Typical Cell Model Molecular Endpoint Measured
Receptor Binding Assay To determine binding affinity and selectivity for muscarinic receptor subtypes. CHO or HEK293 cells expressing specific M1-M5 receptors. Radioligand displacement; dissociation constant (Kd).
Calcium Imaging To visualize and quantify changes in intracellular calcium concentration upon stimulation. Neuronal cell lines (e.g., SH-SY5Y), smooth muscle cells. Fluorescence intensity changes of calcium-sensitive dyes.
Second Messenger Assay To measure the production of intracellular signaling molecules. Any relevant receptor-expressing cell line. Quantification of inositol trisphosphate (IP3) or diacylglycerol (DAG).

| Gene Expression Analysis | To identify changes in gene regulation following compound exposure. | Target cells (e.g., bronchial epithelial cells). | mRNA levels of target genes (e.g., cytokines, mucins) via qPCR or RNA-seq. |

In Vivo Animal Models for Systemic and Organ-Specific Effects

In vivo animal models are indispensable for understanding the integrated physiological and pharmacological effects of this compound at the systemic and organ levels. These models allow for the investigation of complex interactions between different biological systems that cannot be replicated in vitro.

Mammalian Animal Models (e.g., Rodents, Canines)

Mammalian models, particularly rodents and canines, have been instrumental in characterizing the effects of choline esters.

Rodents: The rat has been used as a model to study the metabolic fate of beta-methylcholine within the central nervous system. nih.gov In one study, the infusion of beta-methylcholine into the lateral ventricle of a rat resulted in its partial acetylation to form acetyl-beta-methylcholine, demonstrating in vivo metabolic conversion. nih.gov The study found that pretreatment with hemicholinium-3, a choline uptake inhibitor, significantly reduced the formation of this acetylated product. nih.gov Furthermore, mouse models, including genetically modified strains lacking specific muscarinic receptors, have been used to dissect the receptor-specific actions of the related compound methacholine. caymanchem.com These studies demonstrated that the cardiac effects (bradycardia) are mediated by M2 receptors, while pulmonary effects (bronchoconstriction) are mediated by M3 receptors. caymanchem.com

Canines: Dogs serve as a valuable non-rodent model for respiratory pharmacology. Studies have shown that related choline esters, such as methacholine bromide, induce bronchoconstriction in dogs, establishing this model's relevance for studying airway hyperresponsiveness. medchemexpress.com

Table 2: Selected Research Findings from Mammalian Models

Animal Model Focus of Study Key Finding Citation
Rat In vivo brain metabolism Infused beta-methylcholine is acetylated to acetyl-beta-methylcholine in the brain. nih.gov
Mouse Receptor-specific systemic effects (of methacholine) Cardiac responses are mediated by M2 receptors; pulmonary responses by M3 receptors. caymanchem.com

| Dog | Respiratory pharmacology (of methacholine) | Intravenous administration induces bronchoconstriction. | medchemexpress.com |

Invertebrate Models for Comparative Enzymology and Neuropharmacology

Invertebrate models offer significant advantages for biomedical research, including genetic simplicity, short life cycles, and suitability for high-throughput screening. nih.govuky.edu These organisms often possess conserved biological pathways, making them powerful tools for comparative studies. mdpi.commdpi.com

The housefly larva (Musca domestica) has been used specifically to investigate the metabolism of beta-methylcholine derivatives. nih.gov Research in this model has focused on the formation and degradation of phosphatidyl-beta-methylcholine and its relationship with carnitine metabolism, providing insights into comparative enzymology. nih.gov Analytical techniques such as ion-exchange, paper, and thin-layer chromatography were employed in these metabolic studies. nih.gov

While direct studies of this compound in other common invertebrate models like the fruit fly (Drosophila melanogaster) or the nematode (Caenorhabditis elegans) are not widely documented, these models are extensively used in neuropharmacology. nih.govuky.edu Their well-characterized nervous systems and genetic tractability make them ideal for screening compounds that interact with cholinergic systems and for studying the conserved signaling pathways that are homologous to those in mammals. uky.edumdpi.com

Table 3: Applications of Invertebrate Models in Choline Analog Research

Invertebrate Model Research Area Specific Application Citation
Housefly Larva (Musca domestica) Comparative Enzymology & Metabolism Studying the formation and degradation of beta-methylcholine derivatives and phosphatidyl-beta-methylcholine. nih.gov
Fruit Fly (Drosophila melanogaster) Neuropharmacology & Genetics General model for studying conserved neurobiological pathways, sleep, and behavior relevant to cholinergic signaling. nih.govuky.edu

| Nematode (Caenorhabditis elegans) | Neuropharmacology & High-Throughput Screening | Model for studying neuromuscular signaling and for rapid screening of compounds affecting neurotransmission. | nih.govmdpi.com |

Future Directions and Emerging Research Avenues

Exploration of Novel Cholinergic Signaling Pathways

While the canonical role of acetylcholine (B1216132) in synaptic transmission is well-established, emerging evidence points towards non-neuronal and non-canonical cholinergic signaling pathways that regulate a diverse array of physiological processes. Future research involving beta-methylcholine iodide could be instrumental in elucidating these less-explored avenues.

One promising area is the investigation of the non-neuronal cholinergic system, where acetylcholine is synthesized and released by non-neuronal cells, such as epithelial and immune cells, to exert local regulatory effects. The metabolic stability of this compound compared to acetylcholine could make it a useful tool to probe the function of this system without rapid degradation by cholinesterases. By observing the effects of this compound on tissues with known non-neuronal cholinergic activity, researchers could uncover novel roles for cholinergic signaling in processes like inflammation, tissue repair, and cellular proliferation.

Furthermore, the concept of "biased agonism," where a ligand preferentially activates certain downstream signaling pathways of a receptor over others, is a key area of modern pharmacology. Future studies could explore whether this compound or its derivatives exhibit biased agonism at muscarinic or nicotinic receptors. This could lead to the discovery of novel signaling cascades initiated by these receptors that are distinct from those activated by the endogenous ligand, acetylcholine. Such findings would not only deepen our understanding of cholinergic signal transduction but could also pave the way for the development of more specific therapeutic agents.

Development of Advanced Research Probes and Chemical Tools

The unique structure of this compound makes it an attractive starting point for the synthesis of sophisticated research probes and chemical tools to investigate the cholinergic system with greater precision.

Radiolabeled Ligands for In Vivo Imaging: The development of radiolabeled derivatives of beta-methylcholine could provide valuable probes for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. These imaging techniques allow for the non-invasive visualization and quantification of cholinergic receptors in the living brain. By incorporating a positron-emitting isotope (e.g., Carbon-11 (B1219553) or Fluorine-18) or a gamma-emitting isotope into the beta-methylcholine structure, researchers could create tracers for in vivo receptor occupancy studies. Such tools would be invaluable for understanding the distribution and density of cholinergic receptors in both healthy and diseased states, and for assessing the target engagement of new drugs.

Photoaffinity Labels for Receptor Mapping: Another exciting avenue is the design of photoaffinity labels based on the beta-methylcholine scaffold. Photoaffinity labeling is a powerful technique used to identify and map the binding sites of ligands on their target proteins. A beta-methylcholine-based photoaffinity probe would contain a photoreactive group that, upon activation by light, forms a covalent bond with the receptor at its binding site. This would allow for the precise identification of the amino acid residues that interact with the ligand, providing critical insights into the molecular basis of ligand-receptor recognition and paving the way for rational drug design.

Fluorescent Probes for Cellular Imaging: The synthesis of fluorescently tagged beta-methylcholine analogs could enable the direct visualization of cholinergic receptors and their dynamics in living cells. These probes could be used in advanced microscopy techniques, such as fluorescence resonance energy transfer (FRET), to study receptor dimerization, conformational changes upon ligand binding, and interactions with other cellular proteins in real-time.

Comparative Investigations with Other Choline (B1196258) Analogs and Derivatives

Systematic comparative studies of this compound with other well-known choline analogs, such as acetylcholine and carbachol (B1668302), are crucial for a comprehensive understanding of its pharmacological profile and for highlighting its unique properties as a research tool.

Receptor Subtype Selectivity: While it is generally known that the beta-methylation of choline enhances its selectivity for muscarinic receptors over nicotinic receptors, detailed quantitative comparisons at all five muscarinic receptor subtypes (M1-M5) are still needed. Future research should focus on determining the binding affinities (Ki values) and functional potencies (EC50 or IC50 values) of this compound at each of these subtypes and comparing them directly with acetylcholine and carbachol. This would provide a clear selectivity profile and help researchers choose the most appropriate agonist for their specific experimental needs.

Nicotinic Receptor Interactions: Although considered more muscarinic-selective, the interaction of this compound with various nicotinic acetylcholine receptor (nAChR) subtypes (e.g., α4β2, α7) should be thoroughly investigated. Comparative studies with the non-selective agonist carbachol and the endogenous ligand acetylcholine would clarify the extent of its nicotinic activity and identify any potential subtype-specific effects.

The following interactive table summarizes the known receptor binding profiles of acetylcholine and carbachol, providing a baseline for future comparative studies that should include beta-methylcholine.

CompoundReceptor SubtypeBinding Affinity (Ki)Potency (EC50/pEC50)
Carbachol M1 Muscarinic (Human)6.2 pEC50
M2 Muscarinic (Human)
M3 Muscarinic (Human)
M4 Muscarinic (Human)4.9 pKi6.81 pEC50 (Gq activation)
α4β2 Nicotinic (Human)750 nM
Acetylcholine M1 Muscarinic (Human)
M2 Muscarinic (Human)
M3 Muscarinic (Human)
M4 Muscarinic (Human)
α4β2 Nicotinic (Human)
α7 Nicotinic (Human)

Data for this compound is a key area for future research to populate this comparative table.

By systematically exploring these future directions, the scientific community can leverage the unique properties of this compound to gain deeper insights into the complexities of the cholinergic system and to develop novel tools and therapeutic strategies for a range of neurological and psychiatric disorders.

Q & A

Q. What are the critical physicochemical properties of beta-Methylcholine Iodide that researchers must account for in experimental design?

this compound (C₆H₁₆INO, CAS 60154-19-0) has a molecular weight of 245.10 g/mol and a purity threshold >99.0% for reliable experimental outcomes. Key properties include its hygroscopic nature (requiring anhydrous storage) and solubility in polar solvents like water or ethanol. Structural characterization via NMR or FT-IR should confirm the presence of the quaternary ammonium group and iodide counterion . For experimental reproducibility, precise molarity calculations and solvent compatibility must align with these properties .

Q. How can researchers optimize the synthesis of this compound while minimizing byproducts?

Synthesis typically involves quaternization of dimethylaminoethanol with methyl iodide. Critical parameters include:

  • Temperature control : Maintain 40–50°C to avoid thermal degradation.
  • Stoichiometry : A 1:1.2 molar ratio of dimethylaminoethanol to methyl iodide ensures complete quaternization.
  • Purification : Recrystallization from acetone/ethanol (3:1 v/v) removes unreacted precursors. Validate purity via melting point analysis (literature range: 218–220°C) and elemental analysis . Include uncertainty margins (±0.5°C) in reporting .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Peaks at δ 3.3–3.5 ppm (N⁺(CH₃)₃) and δ 4.2 ppm (CH₂OH) confirm structure.
  • FT-IR : Bands at 3400 cm⁻¹ (O-H stretch) and 1470 cm⁻¹ (C-N⁺ stretch) are diagnostic.
  • Mass spectrometry (ESI-MS) : Molecular ion [M-I]⁺ at m/z 118.1 validates molecular formula. Cross-reference observed data with literature spectra to resolve ambiguities . Document instrument parameters (e.g., NMR field strength) for replication .

Advanced Research Questions

Q. What advanced techniques are suitable for studying this compound’s cholinergic receptor interactions?

  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry.
  • Molecular dynamics simulations : Models ligand-receptor docking using software like AutoDock.
  • Radioligand displacement assays : Competes with [³H]-acetylcholine to measure IC₅₀ values. Validate results with negative controls (e.g., atropine for non-specific binding) and replicate experiments across ≥3 biological replicates .

Q. How can researchers design experiments to resolve uncertainties in this compound’s stability under physiological conditions?

  • Accelerated stability studies : Expose the compound to pH 1–9 buffers at 37°C and monitor degradation via HPLC at 0, 24, and 48 hours.
  • Kinetic modeling : Use Arrhenius equations to predict shelf-life.
  • Mass balance analysis : Ensure degradation products account for ≥95% of initial mass. Report confidence intervals for degradation rates and validate models against empirical data .

Methodological Guidelines

  • Data presentation : Use SI units and significant figures consistently. For complex datasets, append raw data and provide processed summaries (e.g., mean ± SD) in tables .
  • Replication protocols : Document equipment specifications (e.g., NMR spectrometer model) and environmental conditions (e.g., humidity) to enable independent verification .
  • Ethical compliance : For in vivo studies, justify sample sizes and adhere to institutional review board (IRB) protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.